molecular formula C11H10Cl2N2O3 B14577226 2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide CAS No. 61219-98-5

2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B14577226
CAS No.: 61219-98-5
M. Wt: 289.11 g/mol
InChI Key: ZRIPYBFQXOPFKP-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of two chlorine atoms, a nitrophenyl group, and a prop-2-en-1-yl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dichloroacetamide, 3-nitroaniline, and allyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

    Stepwise Synthesis: The process involves the stepwise addition of the nitrophenyl group and the prop-2-en-1-yl group to the acetamide backbone through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as catalytic processes and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, reduction may produce amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-N-(3-nitrophenyl)acetamide: Lacks the prop-2-en-1-yl group.

    2,2-Dichloro-N-(prop-2-en-1-yl)acetamide: Lacks the nitrophenyl group.

    N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide: Lacks the dichloro groups.

Uniqueness

2,2-Dichloro-N-(3-nitrophenyl)-N-(prop-2-en-1-yl)acetamide is unique due to the presence of both the nitrophenyl and prop-2-en-1-yl groups, along with the dichloro groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

61219-98-5

Molecular Formula

C11H10Cl2N2O3

Molecular Weight

289.11 g/mol

IUPAC Name

2,2-dichloro-N-(3-nitrophenyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C11H10Cl2N2O3/c1-2-6-14(11(16)10(12)13)8-4-3-5-9(7-8)15(17)18/h2-5,7,10H,1,6H2

InChI Key

ZRIPYBFQXOPFKP-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(Cl)Cl

Origin of Product

United States

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